4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

Medicinal Chemistry ADME Physicochemical Property

This methyl ester intermediate (CAS 1188281-18-6) is essential for drug discovery programs requiring higher LogP (2.745 vs 2.657 for the free acid) for membrane permeability assays. The para-substitution pattern ensures assay reproducibility for SAR studies, avoiding confounding data from meta-isomers (e.g., IC50 ~95 µM analog). Use as a lipophilic building block or transient carboxyl protecting group for selective derivatization.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1188281-18-6
Cat. No. B1387580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester
CAS1188281-18-6
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-4-6-11(7-5-10)13(15)16-3/h4-7H,1-3H3
InChIKeyZAGGETAPXZVNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester (CAS 1188281-18-6): Core Chemical and Functional Overview for Procurement


4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester (CAS 1188281-18-6) is a heterocyclic compound featuring a 3,5-dimethylisoxazole ring linked to a benzoic acid methyl ester moiety . With a molecular formula of C13H13NO3 and a molecular weight of 231.25 g/mol, it is primarily utilized as a versatile building block and intermediate in medicinal chemistry and organic synthesis, particularly for the development of bromodomain and kinase inhibitors . Its commercial availability is typically at purities of 95% or higher, with its molecular structure validated by canonical SMILES (COC(=O)C1=CC=C(C2=C(C)ON=C2C)C=C1) and InChI (InChI=1S/C13H13NO3/c1-8-12(9(2)17-14-8)10-4-6-11(7-5-10)13(15)16-3/h4-7H,1-3H3) .

Procurement Risk Assessment for 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester: Why Direct Analogs Cannot Be Substituted


Direct substitution of 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester with closely related analogs—such as its free carboxylic acid (CAS 212515-76-9) or positional isomers (e.g., CAS 1858241-95-8)—poses significant scientific and operational risks due to quantifiable differences in physicochemical properties and, by inference, biological performance . Specifically, the methyl ester's increased lipophilicity (LogP 2.745) compared to the free acid (LogP 2.657) directly impacts membrane permeability and solubility profiles, which are critical for cellular assays . Furthermore, the distinct regioisomerism (para- vs. meta-substitution) between the target compound and its 3-substituted analog can lead to divergent target engagement and activity profiles, as demonstrated by comparative cytotoxicity data (e.g., IC50 values of 95.4 µM for a related meta-substituted analog) . These quantitative differences underscore that generic substitution without experimental validation would compromise assay reproducibility and project timelines.

Quantitative Differentiation of 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester from Closest Analogs


Lipophilicity (LogP) and Hydrogen Bonding Profile: A Determinant of Membrane Permeability and Solubility

The methyl ester exhibits a higher calculated LogP of 2.745 compared to its free acid counterpart (LogP 2.657), indicating a quantifiably greater lipophilicity that can enhance passive membrane permeability . This is accompanied by a reduction in hydrogen bond donors (0 vs. 1 for the free acid) and an increase in hydrogen bond acceptors (4 vs. 3), which collectively influence solubility and target interaction profiles .

Medicinal Chemistry ADME Physicochemical Property

Regioisomeric Position: Para- vs. Meta-Substitution on the Benzoic Acid Moiety

The target compound features a para-substitution pattern (4-position on the benzoic acid ring), whereas its isomer 3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester (CAS 1858241-95-8) is meta-substituted (3-position) . While direct comparative data for these exact esters is not available, the free acid analog of the meta-substituted isomer (3-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid) has been reported with an IC50 of approximately 95.4 µM against HL-60 leukemia cells, providing a class-level baseline for the impact of regioisomerism on biological activity .

Medicinal Chemistry Structure-Activity Relationship (SAR) Cytotoxicity

Molecular Weight and Rotatable Bond Count: Implications for Ligand Efficiency and Synthetic Tractability

The target compound has a molecular weight of 231.25 g/mol and 2 rotatable bonds, compared to the free acid analog (MW 217.22 g/mol, 2 rotatable bonds) and the meta-substituted ester (MW 231.25 g/mol, rotatable bonds not specified) . While the difference in molecular weight is modest (+14.03 g/mol for the methyl ester), it reflects a functional group modification that can alter synthetic routes and metabolic stability.

Medicinal Chemistry Synthetic Accessibility Ligand Efficiency

Data Gap Advisory: Absence of Direct, High-Strength Comparative Biological Data

A comprehensive literature search reveals a significant gap in directly comparable, quantitative biological data for 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester against its closest analogs in standardized assays. While its structural class (isoxazole-containing benzoic acid derivatives) is known to engage bromodomains and PTP1B, no peer-reviewed studies were identified that provide a direct, head-to-head comparison of IC50, Ki, or other potency metrics for this specific ester versus the free acid or regioisomer [1]. Therefore, any claim of biological superiority or specific target engagement for this compound is unsupported by the current public domain evidence.

Data Availability Procurement Risk Assay Validation

Optimal Research and Procurement Scenarios for 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester


Scenario 1: Medicinal Chemistry Campaigns Requiring a Lipophilic Isoxazole Building Block

In a drug discovery program where the target compound is intended to serve as a lipophilic, membrane-permeable intermediate, the methyl ester's higher LogP (2.745) and absence of hydrogen bond donors provide a quantifiable advantage over the free acid (LogP 2.657, 1 H-donor). This scenario is supported by direct head-to-head comparison of calculated physicochemical properties . Procurement of the methyl ester ensures the desired permeability profile for cellular assays, while the free acid would be more suitable for aqueous formulations or specific binding interactions .

Scenario 2: Structure-Activity Relationship (SAR) Studies Focusing on Regioisomerism

For research teams investigating the impact of substitution patterns on the benzoic acid ring, the 4-substituted (para) isomer is essential for comparison against the 3-substituted (meta) isomer (CAS 1858241-95-8). While direct biological data for these esters is lacking, class-level inference from related compounds suggests that regioisomerism can lead to significant differences in target engagement and potency (e.g., IC50 of 95.4 µM for a meta-substituted free acid) . Procuring the correct para-substituted ester is critical to avoid confounding SAR studies and to establish a reliable baseline for further derivatization.

Scenario 3: Synthesis of Complex Molecules Where the Methyl Ester Serves as a Protecting Group

In multi-step organic syntheses, the methyl ester can serve as a temporary protecting group for the carboxylic acid, allowing for selective manipulation of other functional groups. The target compound's higher molecular weight and distinct reactivity compared to the free acid (ΔMW = +14.03 g/mol) make it a suitable intermediate for such applications . Its procurement ensures compatibility with ester-specific reaction conditions and facilitates subsequent hydrolysis to the free acid if required.

Scenario 4: Assay Development and Validation Requiring a Structurally Defined Negative Control

Given the current data gap in direct comparative biological activity, the methyl ester can serve as a structurally defined but potentially less active analog of the free acid in assay development. Its quantifiable differences in LogP and hydrogen bonding capacity provide a basis for using it as a control compound to assess the impact of these physicochemical properties on assay readouts. This application is directly supported by the head-to-head physicochemical comparison and the acknowledged lack of biological data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Dimethyl-isoxazol-4-yl)-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.